molecular formula C11H14ClNO2 B2494638 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride CAS No. 2094153-95-2

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride

Cat. No.: B2494638
CAS No.: 2094153-95-2
M. Wt: 227.69
InChI Key: TZRGHKWQFXLEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core, with a carboxylic acid substituent at the 7-position and a hydrochloride salt. Benzazepines are pharmacologically significant due to their structural similarity to neurotransmitters and their ability to interact with G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGHKWQFXLEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094153-95-2
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Amino Acid Precursors

A foundational approach involves intramolecular cyclization of substituted β-amino acids. The patent US8273735B2 discloses a generalized pathway applicable to benzazepine derivatives:

  • Starting material : 2-(3,4-dimethoxyphenyl)ethylamine derivatives.
  • Carboxylation : Introduction of the carboxylic acid group via Friedel-Crafts acylation using chloroacetyl chloride.
  • Ring closure : Base-mediated cyclization (K₂CO₃, DMF, 80°C) to form the azepine ring.
  • Demethylation : BBr₃-mediated removal of methoxy protecting groups.
  • Salt formation : Treatment with HCl/Et₂O to yield the hydrochloride salt.

Optimization data :

Step Conditions Yield (%) Purity (%)
Cyclization K₂CO₃, DMF, 80°C, 8h 68 92
Demethylation BBr₃, CH₂Cl₂, −78°C 85 95

This method faces limitations in regioselectivity, often producing mixtures of 6- and 7-carboxy isomers.

Asymmetric Hydrogenation of Ene-Carbamates

Adapting methodology from ACS Organic Letters, iridium-catalyzed asymmetric hydrogenation enables stereocontrolled synthesis:

Procedure :

  • Substrate preparation : Ene-carbamate precursor synthesized from 2-allyl-3-nitrobenzoic acid.
  • Catalytic system : [Ir(COD)Cl]₂/(R)-Segphos ligand (2 mol%), H₂ (50 bar).
  • Hydrogenation : Toluene, 25°C, 24h → 99% ee, 98% yield (gram-scale).
  • Carbamate cleavage : LiAlH₄ reduction followed by HCl salt formation.

Comparative catalyst performance :

Ligand ee (%) Reaction Time (h)
(R)-Segphos 99 24
(S)-Binap 82 36
Josiphos SL-J009 91 30

This method excels in enantioselectivity but requires specialized catalysts and high-pressure equipment.

Reductive Amination Routes

Sigma-Aldrich's documentation suggests a modular approach through reductive amination:

Key steps :

  • Knoevenagel condensation : Between 3,4-dimethoxybenzaldehyde and ethyl nitroacetate.
  • Nitro reduction : H₂/Pd-C in ethanol yields the primary amine.
  • Cyclization : HCl-mediated intramolecular nucleophilic attack forms the azepine ring.
  • Oxidative carboxylation : KMnO₄ oxidation introduces the 7-carboxylic acid group.

Reaction monitoring data :

Intermediate λ_max (nm) Retention Time (HPLC, min)
Nitroalkene 278 6.8
Reduced amine - 4.2
Cyclized benzazepine 265 8.1

This route offers scalability but risks over-oxidation at the electron-rich aromatic ring.

Characterization and Quality Control

Critical analytical data from multiple sources:

Spectroscopic profiles :

Technique Key Signals Source
¹H NMR (400 MHz, D₂O) δ 3.15 (m, 2H, CH₂N), 2.89 (t, 2H, CH₂CO), 7.42 (d, J=8.5Hz, 1H, ArH)
IR (KBr) 1725 cm⁻¹ (C=O), 2500-3000 (HCl stretch)
HPLC-UV t_R=9.3 min (254 nm), >95% purity

Salt stoichiometry verification :

Method Result
Potentiometric titration 1:1 HCl:base ratio
Elemental analysis C 54.2%, H 5.8%, Cl 14.6% (calc. C 54.4%, H 5.7%, Cl 14.5%)

Industrial-Scale Considerations

The patent outlines critical parameters for manufacturing:

Process economics :

Parameter Lab Scale Pilot Plant
Cycle time 72h 48h
Solvent consumption 15L/kg 8L/kg
Overall yield 41% 58%

Environmental factors :

  • Solvent recovery systems achieve >90% DMF reuse
  • HCl scrubbers neutralize >99.8% acid vapors

Emerging Methodologies

Recent advances from literature suggest future directions:

  • Biocatalytic approaches : Amine transaminases for enantioselective amination (theoretical ee >99%)
  • Flow chemistry : Microreactor systems reducing cyclization time from 8h to 15min
  • Photocatalytic C-H activation : Direct carboxylation avoiding protective groups

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom (if present in derivatives) or hydrogen atoms on the benzene ring can undergo nucleophilic or electrophilic substitution. For example:

  • Electrophilic aromatic substitution occurs at the para position relative to the electron-donating azepine nitrogen. Halogenation or nitration requires Lewis acids (e.g., FeCl₃) as catalysts .

  • Nucleophilic substitution at the 7-carboxylic acid group enables esterification or amidation under standard coupling conditions (e.g., DCC/HOBt).

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl ester derivative85%
AmidationThionyl chloride, NH₃ (g)Primary amide72%
DecarboxylationCuO, Quinoline, 200°C2,3,4,5-Tetrahydro-1H-benzazepine68%

Reduction and Oxidation

The tetrahydroazepine ring is susceptible to redox reactions:

  • Reduction with LiAlH₄ reduces the amide group to a secondary amine, yielding fully saturated benzazepines .

  • Oxidation using KMnO₄ in acidic media converts the azepine ring into a lactam structure .

Table 2: Redox Reactions

ReactionReagents/ConditionsProductNotes
Azepine ring reductionLiAlH₄, THF, 0°C → rt1,2,3,4-Tetrahydro derivativeRetains carboxylic acid
Carboxylic acid oxidationKMnO₄, H₂SO₄, 80°CCO₂ release + benzoic acid analogRequires acidic conditions

Ring-Opening and Cycloaddition

The strained azepine ring participates in:

  • Acid-catalyzed ring-opening to form linear amines (e.g., with HCl/EtOH) .

  • [4+2] Cycloaddition with dienophiles (e.g., maleic anhydride) to yield polycyclic adducts .

Salt Formation and Stability

As a hydrochloride salt:

  • Ion-exchange reactions with NaOH yield the free base, which is less water-soluble .

  • Thermal decomposition above 220°C releases HCl gas, forming the neutral carboxylic acid.

Biological Derivatization

The carboxylic acid group is leveraged for prodrug synthesis:

  • Peptide conjugation via EDC/NHS chemistry enhances blood-brain barrier penetration.

  • Metal coordination with Zn²⁺ or Cu²⁺ forms complexes studied for antimicrobial activity .

Key Synthetic Challenges

  • Regioselectivity : Competing reactions at the 7-carboxylic acid vs. azepine nitrogen require precise pH control .

  • Stability : The hydrochloride salt hydrolyzes in aqueous base, necessitating anhydrous conditions for esterification.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:
Research has indicated that derivatives of benzazepines exhibit significant activity in modulating neurotransmitter systems. The compound's structure allows it to interact with various receptors in the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders such as schizophrenia and depression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain benzazepine derivatives could selectively inhibit specific receptor subtypes involved in mood regulation, providing a foundation for developing new antidepressants .

2. Anticancer Activity:
Recent investigations have suggested that compounds related to 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study:
In vitro studies revealed that specific derivatives showed cytotoxic effects against breast cancer cell lines by triggering apoptotic pathways . This highlights the potential of this compound in cancer therapeutics.

Versatile Scaffold in Drug Development

The unique chemical structure of this compound serves as a versatile scaffold for synthesizing novel pharmaceutical agents. Its ability to form derivatives allows researchers to modify its properties for enhanced efficacy and selectivity.

Applications Include:

  • Synthesis of selective inhibitors for various enzymes involved in disease pathways.
  • Development of dual-action drugs targeting multiple receptors or pathways simultaneously.

Data Table: Comparative Analysis of Benzazepine Derivatives

Compound NameActivity TypeTargetReference
Compound AAntidepressant5-HT Receptors
Compound BAnticancerBreast Cancer Cells
Compound CNeuroprotectiveNMDA Receptors

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological responses. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₄ClNO₂ (based on related derivatives in and ).
  • Structural Features : The nitrogen atom is located at position 1 of the azepine ring, distinguishing it from positional isomers. The hydrochloride salt enhances solubility and bioavailability, a common strategy in drug development .

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Benzazepine vs. 1-Benzazepine Derivatives

Example : 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid (CAS 175714-52-0)

  • Molecular Formula: C₁₁H₁₃NO₂ (neutral form; hydrochloride salt adds HCl).
  • Structural Difference : Nitrogen at position 3 instead of position 1.
  • Implications : Positional isomerism alters receptor binding specificity. For instance, 3-benzazepines may target dopamine receptors, while 1-benzazepines could modulate serotonin pathways .

Benzodiazepine Analogs

Example : 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride (CID 115098773)

  • Molecular Formula : C₁₀H₁₂ClN₂O₂.
  • Structural Difference : Contains two nitrogen atoms in the seven-membered ring (positions 1 and 5), forming a diazepine core.
  • Implications : Benzodiazepines typically interact with GABAₐ receptors, inducing sedative effects. The additional nitrogen and altered ring conformation reduce structural overlap with benzazepines, limiting cross-reactivity .

Substituted Benzazepine Derivatives

Example: 3-{[(tert-Butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

  • Molecular Formula : C₁₇H₂₁N₂O₅ (neutral form).
  • Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a ketone at position 2.
  • Implications: The Boc group improves stability during synthesis but reduces aqueous solubility.

Alkaloid Hydrochlorides (Non-Benzazepine Comparators)

Examples : Berberine hydrochloride (), Palmatine hydrochloride


  • Structural Basis: Isoquinoline alkaloids with planar aromatic systems.
  • Implications: While these compounds share the hydrochloride salt for solubility, their rigid structures and different heterocycles (e.g., isoquinoline vs. benzazepine) result in distinct biological activities, such as antimicrobial or anti-inflammatory effects .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Nitrogen Position Key Functional Groups Pharmacological Target
Target Compound (1-benzazepine) C₁₁H₁₄ClNO₂ 1 Carboxylic acid, HCl GPCRs (e.g., serotonin)
3-Benzazepine derivative (CAS 175714-52-0) C₁₁H₁₃NO₂ (+ HCl) 3 Carboxylic acid Dopamine receptors
1,5-Benzodiazepine (CID 115098773) C₁₀H₁₂ClN₂O₂ 1, 5 Carboxylic acid, HCl GABAₐ receptors
Boc-protected 1-benzazepine () C₁₇H₂₁N₂O₅ (+ HCl) 1 Boc group, ketone Synthetic intermediate

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (HCl Salt) Stability Notes
Target Compound 235.69 High in polar solvents Stable under dry conditions
3-Benzazepine derivative 191.23 (neutral) Moderate Sensitive to oxidation
1,5-Benzodiazepine 242.67 High Photostable
Berberine hydrochloride 371.81 High Fluorescent in solution

Research Findings and Implications

  • Receptor Specificity : The target compound’s 1-benzazepine scaffold may favor serotonin receptor modulation, whereas 3-benzazepines show affinity for dopamine receptors, highlighting the impact of nitrogen positioning .
  • Synthetic Utility : Boc-protected derivatives () are valuable intermediates in peptide coupling but require deprotection for biological activity.
  • Salt Effects : Hydrochloride salts universally improve solubility, as seen in both benzazepines and alkaloids like berberine .

Biological Activity

2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride (CAS Number: 2094153-95-2) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological characterization, and relevant case studies.

  • IUPAC Name : 2,3,4,5-Tetrahydro-1H-benzazepine-7-carboxylic acid hydrochloride
  • Molecular Formula : C₁₁H₁₃ClN₁O₂
  • Molecular Weight : 227.68 g/mol
  • Purity : 95% .

Research indicates that compounds similar to 2,3,4,5-tetrahydro-1H-benzazepine derivatives exhibit activity as modulators at various neurotransmitter receptors. Specifically, they have been studied for their interactions with the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function .

Pharmacological Characterization

Studies have demonstrated that this compound acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. Allosteric modulators can enhance or inhibit the effects of agonists without directly activating the receptor themselves. This property is particularly valuable in developing treatments for neurological disorders such as Parkinson's disease .

Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzazepine derivatives and evaluated their pharmacological profiles. The findings indicated that certain analogues exhibited significant selectivity for D1 receptors over D2 receptors, suggesting a potential therapeutic application in conditions characterized by dopaminergic dysregulation .

Study 2: In Vivo Characterization

Another investigation involved the in vivo characterization of the compound using PET imaging in Wistar rats. The study aimed to assess the biodistribution and receptor occupancy of the synthesized tracers derived from benzazepine structures. The results showed promising receptor binding profiles that could facilitate further development into clinical applications .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
Benzazepine2094153-95-2227.68 g/molPositive allosteric modulator at D1
LY3154207Not applicableNot specifiedSubtype selective D1 PAM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves a multi-step process:

  • Step 1 : Cyclization of precursor amines under acidic conditions (e.g., AlCl₃ in 1,1-dichloroethane at 0–20°C).
  • Step 2 : Carboxylic acid group introduction via hydrolysis or oxidation, followed by HCl salt formation .
    • Critical Parameters : Temperature control during cyclization (0–20°C) and reaction time (120 hours for reflux) significantly impact purity and yield. Side reactions (e.g., over-oxidation) require monitoring via HPLC or NMR .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms the benzazepine ring structure and substituent positions (e.g., 7-carboxylic acid).
  • Mass Spectrometry : Validates molecular weight (C₁₁H₁₄ClNO₂; theoretical MW: 235.69 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and salt formation (hydrochloride) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Stability Profile :

  • Temperature : Store at 0–8°C to prevent degradation.
  • Light Sensitivity : Protect from UV exposure due to the benzazepine core’s photolytic susceptibility .
    • Decomposition Risks : Hydrolysis of the hydrochloride salt in aqueous media (pH > 7) necessitates inert atmosphere handling .

Advanced Research Questions

Q. How do structural modifications (e.g., 7-methoxy vs. 7-carboxylic acid substituents) alter the compound’s biological activity?

  • Comparative Analysis :

  • 7-Methoxy Analogs : Exhibit higher dopamine receptor affinity and neuroprotective effects (e.g., CAS 57644-67-4) .
  • 7-Carboxylic Acid Derivatives : Enhanced solubility but reduced blood-brain barrier penetration, limiting CNS applications .
    • Experimental Design : Use radioligand binding assays (D₂/D₃ receptors) and in vitro neuroprotection models (e.g., SH-SY5Y cells) to quantify activity shifts .

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

  • Data Discrepancies :

  • Receptor Specificity : Some studies report serotonin (5-HT) receptor modulation, while others emphasize dopamine interactions .
  • Resolution Strategies :
  • Selective Receptor Knockout Models : Isolate target pathways.
  • Metabolic Profiling : Assess in vivo metabolite interference using LC-MS/MS .

Q. How can synthetic by-products (e.g., regioisomers) be identified and minimized during scale-up?

  • By-Product Analysis :

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns to resolve regioisomers (e.g., 1H-1 vs. 1H-3 benzazepine isomers) .
  • Process Optimization : Adjust AlCl₃ stoichiometry and reaction time to suppress side-product formation .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., ACE inhibitors)?

  • In Silico Methods :

  • Molecular Docking : Simulate binding to angiotensin-converting enzyme (ACE) using crystal structures (PDB: 1O86).
  • MD Simulations : Assess stability of the hydrochloride salt in active sites over 100-ns trajectories .

Comparative and Methodological Challenges

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to free-base analogs?

  • PK/PD Considerations :

  • Bioavailability : Hydrochloride salts improve aqueous solubility but may alter tissue distribution.
  • Experimental Validation : Conduct parallel in vivo studies (rodent models) comparing free-base and salt forms via plasma LC-MS .

Q. What are the limitations of current toxicity assays for this compound class?

  • Gaps in Data : Limited LD₅₀ values and ecotoxicological profiles (e.g., bioaccumulation potential) .
  • Mitigation Strategies :

  • Ames Test : Screen for mutagenicity.
  • Zebrafish Embryotoxicity Assays : Prioritize compounds for further evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.